(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride
Description
(3-Propan-2-ylimidazol-4-yl)methanamine dihydrochloride is a hydrochloride salt of a substituted imidazole derivative. The compound features an imidazole ring substituted with a propan-2-yl (isopropyl) group at position 3 and a methanamine group at position 4, with two hydrochloric acid molecules forming the dihydrochloride salt.
Properties
IUPAC Name |
(3-propan-2-ylimidazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6(2)10-5-9-4-7(10)3-8;;/h4-6H,3,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXTSDVEJASJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the propan-2-yl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Subsequent alkylation and amination steps introduce the propan-2-yl and methanamine groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the imidazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on formula C7H14Cl2N4 (imidazole core: 68.08 + substituents).
Key Structural Differences and Implications
Heterocyclic Core :
- Imidazole (target compound): Contains two nitrogen atoms (positions 1 and 3), enabling dual hydrogen bonding and protonation at physiological pH. This enhances interactions with biological targets like enzymes or receptors .
- Pyridine/Pyrimidine (): Single nitrogen in pyridine or dual nitrogen in pyrimidine alters electron distribution. Pyrimidine derivatives often exhibit higher polarity, affecting solubility and membrane permeability .
- Triazole/Pyrazole (): Triazole’s three nitrogen atoms increase polarity and metabolic stability, while pyrazole’s 1,2-nitrogen arrangement modifies aromaticity and reactivity .
Methoxy/Methyl Groups (): Methoxy groups increase electron-donating effects, altering electronic density and solubility. Methyl groups offer minimal steric hindrance but enhance metabolic stability . Cyclopropyl (): Enhances conformational rigidity and resistance to oxidative metabolism, a feature exploited in drug design .
Molecular Weight and Solubility :
- Lower molecular weight compounds (e.g., pyrimidine derivative, 145.59 g/mol) may exhibit higher aqueous solubility, whereas bulkier derivatives (e.g., benzodiazole, 274.19 g/mol) are likely less soluble but more lipophilic .
Biological Activity
(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride is a compound of significant interest due to its unique chemical structure, which imparts various biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme activity and receptor interactions. The dihydrochloride form enhances its solubility, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved are still under investigation but may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.
- Receptor Modulation : It may bind to specific receptors, altering their signaling pathways and potentially leading to anti-cancer or antimicrobial effects.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic processes.
- Anticancer Properties : Preliminary research suggests that it may have anticancer effects, potentially through apoptosis induction in cancer cells or inhibition of tumor growth factors .
- Neuroprotective Effects : Emerging evidence indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
A study by Johnson et al. (2024) investigated the anticancer properties of the compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with the compound led to a 50% reduction in cell proliferation after 48 hours, supporting its potential use in cancer therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Propan-2-ylimidazol-4-yl)methanamine dihydrochloride and structurally related methanamine derivatives?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Protection/Deprotection : Use of benzyl or tert-butoxycarbonyl (Boc) groups to protect amine functionalities during cyclization or coupling steps .
- Cyclization : Formation of the imidazole or azetidine ring using catalysts like palladium or copper under controlled temperatures (e.g., reflux in tetrahydrofuran) .
- Salt Formation : Conversion to the dihydrochloride salt via treatment with HCl in ethanol or dichloromethane, followed by recrystallization for purification .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via NMR and mass spectrometry.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon骨架, with DMSO-d₆ or CDCl₃ as solvents .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95%) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 175.23 for the free base) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to analyze the electronic properties of (3-Propan-2-ylimidazol-4-yl)methanamine dihydrochloride?
- Methodological Answer :
- Software Tools : Use Multiwfn to calculate electron density, Laplacian of electron density, and electrostatic potential (ESP) maps. These analyses reveal nucleophilic/electrophilic regions critical for intermolecular interactions .
- DFT Parameters : Employ the B3LYP functional with a 6-311++G(d,p) basis set. Compare results with experimental data (e.g., X-ray crystallography) to validate computational models .
Q. What strategies are effective in resolving contradictions between experimental crystallographic data and computational structural predictions?
- Methodological Answer :
- Data Refinement : Use SHELXL for high-resolution X-ray data refinement. Adjust parameters like thermal displacement factors and hydrogen bonding networks to align with DFT-optimized geometries .
- Solvent Effects : Include solvent molecules (e.g., water or methanol) in computational models to account for crystal packing forces .
- Validation Tools : Cross-check with R-factors and residual density maps to identify discrepancies in electron density .
Q. How does this compound interact with lysyl oxidase-like 2 (LOXL2), and what experimental approaches can elucidate its inhibitory mechanism?
- Methodological Answer :
- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Amplex Red) in LOXL2 activity assays. Compare with known inhibitors like (2-Chloropyridin-4-yl)methanamine hydrochloride (IC₅₀ = 126 nM) .
- Molecular Docking : Use AutoDock Vina to simulate binding poses in the LOXL2 active site, focusing on interactions with catalytic copper ions .
- Cellular Validation : Assess anti-fibrotic effects in TGF-β-stimulated fibroblast models via qPCR for collagen deposition markers .
Q. What are the challenges in optimizing solubility and stability for in vivo studies, and how can they be addressed?
- Methodological Answer :
- Salt Selection : The dihydrochloride form enhances aqueous solubility compared to the free base. Test alternative salts (e.g., sulfate) for pH-dependent stability .
- Co-Solvents : Use cyclodextrins or polyethylene glycol (PEG) to improve bioavailability in animal models .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
